molecular formula C21H20N4O7 B14027109 4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

Cat. No.: B14027109
M. Wt: 440.4 g/mol
InChI Key: PCYBDZFURQXEOY-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine ring conjugated with a 4-nitrophenyl carbamate group and a 3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanoyl side chain. Its structure integrates multiple pharmacophores:

  • Piperazine core: A six-membered heterocyclic ring with two nitrogen atoms, often used to enhance solubility and bioavailability in drug design.
  • 4-Nitrophenyl carbamate: Aromatic nitro groups are electron-withdrawing, influencing reactivity and binding interactions.

The lack of specific studies on this molecule necessitates inferences from related compounds.

Properties

Molecular Formula

C21H20N4O7

Molecular Weight

440.4 g/mol

IUPAC Name

(4-nitrophenyl) 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H20N4O7/c26-18(14-1-6-17-19(13-14)32-20(27)22-17)7-8-23-9-11-24(12-10-23)21(28)31-16-4-2-15(3-5-16)25(29)30/h1-6,13H,7-12H2,(H,22,27)

InChI Key

PCYBDZFURQXEOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxazole-Substituted Propionyl Intermediate

  • Starting materials: 2-aminophenol derivatives and appropriate keto acids or acid chlorides.
  • Method: Cyclization of 2-aminophenol with carboxylic acid derivatives under dehydrating conditions to form the benzoxazole ring.
  • Typical reagents: Acid chlorides or anhydrides, phosphorus oxychloride (POCl3), or polyphosphoric acid (PPA) as cyclization agents.
  • Outcome: Formation of 2-oxo-2,3-dihydrobenzo[d]oxazole-6-yl substituted propionyl intermediates.

Functionalization of Piperazine

  • Starting material: Piperazine or substituted piperazine.
  • Method: Selective mono-acylation at one nitrogen atom using acid chlorides or activated esters.
  • Reagents: Acid chlorides, carbodiimides (e.g., DCC or EDC), or mixed anhydrides.
  • Conditions: Controlled temperature (0–25 °C), inert atmosphere to prevent over-acylation.
  • Outcome: Formation of piperazine-1-carboxylic acid derivatives.

Coupling of Propionyl Intermediate to Piperazine

  • Method: Amide bond formation between the ketone-containing propionyl intermediate and the piperazine nitrogen.
  • Reagents: Coupling agents such as HATU, EDCI, or DCC in the presence of a base (e.g., DIPEA).
  • Solvents: DMF, DCM, or THF.
  • Purification: Column chromatography or recrystallization.
  • Outcome: Formation of the piperazine amide with the benzoxazole-substituted propionyl side chain.

Esterification with 4-Nitrophenol

  • Method: Activation of the carboxylic acid moiety on the piperazine derivative followed by reaction with 4-nitrophenol.
  • Reagents: DCC, EDC, or other carbodiimides; catalytic DMAP to facilitate ester formation.
  • Conditions: Room temperature to mild heating; inert atmosphere.
  • Purification: Chromatographic separation to isolate the 4-nitrophenyl ester.
  • Outcome: Final compound, this compound.

Representative Reaction Scheme

Step Reaction Type Key Reagents/Conditions Product Intermediate
1 Benzoxazole formation 2-Aminophenol + keto acid + POCl3 or PPA Benzoxazole-substituted propionyl intermediate
2 Piperazine acylation Piperazine + acid chloride + base (e.g., TEA) Piperazine-1-carboxylic acid derivative
3 Amide coupling Intermediate (Step 1) + piperazine derivative + HATU/EDC + DIPEA Piperazine amide with benzoxazole side chain
4 Esterification Piperazine amide + 4-nitrophenol + DCC + DMAP Target 4-nitrophenyl ester compound

Analytical and Purification Techniques

  • Purity assessment: High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC).
  • Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy.
  • Yield optimization: Reaction times, temperature control, and reagent stoichiometry are optimized for maximal yield and purity.

Research Findings and Notes

  • The compound falls within a class of piperazine carboxylate derivatives known for biological activity, including mTOR inhibition as described in EP 3 788 050 B1.
  • The benzoxazole moiety contributes to the compound’s binding affinity and specificity.
  • The 4-nitrophenyl ester is a common leaving group in prodrug strategies or as an activated ester intermediate in synthesis.
  • The synthetic route requires careful handling of moisture-sensitive reagents and inert atmosphere to prevent side reactions.
  • Multi-step synthesis demands rigorous purification at each stage to ensure the integrity of intermediates and final product.

Summary Table of Preparation Methods

Preparation Step Reaction Type Key Reagents/Conditions Purpose/Outcome
Benzoxazole ring formation Cyclization 2-Aminophenol, keto acid, POCl3/PPA Formation of benzoxazole-substituted intermediate
Piperazine acylation N-acylation Acid chloride, base (TEA or DIPEA) Mono-acylated piperazine derivative
Amide bond formation Coupling HATU/EDC, DIPEA, DMF/THF Attachment of benzoxazole propionyl side chain
Esterification with 4-nitrophenol Esterification DCC, DMAP, 4-nitrophenol Formation of 4-nitrophenyl carboxylate ester

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Benzo[d]oxazolone vs. Imidazo[1,2-a]pyridine Cores

  • Benzo[d]oxazolone : Derivatives exhibit antimicrobial and anti-inflammatory properties due to hydrogen-bonding interactions with target enzymes (e.g., COX-2) .
  • Imidazo[1,2-a]pyridine : Compounds like 1l are often explored for neurological applications , such as GABA receptor modulation, but lack explicit data for the nitro-substituted variant .

Nitroaromatic Groups

  • However, nitro groups may reduce metabolic stability due to susceptibility to reduction .

Piperazine vs. Tetrahydroimidazo Rings

  • Piperazine : Enhances water solubility and is common in CNS drugs (e.g., aripiprazole).
  • Tetrahydroimidazo[1,2-a]pyridine : Offers rigidity and planar geometry, favoring π-π stacking in hydrophobic binding pockets .

Biological Activity

The compound 4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O5C_{20}H_{22}N_{4}O_{5}, with a molecular weight of approximately 398.42 g/mol. The structure features a nitrophenyl group, a piperazine moiety, and a benzo[d]oxazole derivative, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit activity through the inhibition of specific enzymes or pathways. Notably, some derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy by altering gene expression and inducing apoptosis in cancer cells .

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For example, compounds targeting HDACs have demonstrated significant cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast)5.02
Compound BMDA-MB-231 (breast)15.24
Compound CSW620 (colon)1.498

These findings suggest that the inhibition of HDACs is a promising strategy for developing anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of nitrophenyl compounds have shown significant antimicrobial activity. For instance, certain alkyl-substituted derivatives exhibited notable antibacterial and antifungal effects against various pathogens, indicating the broad-spectrum potential of such compounds .

Case Studies

  • Histone Deacetylase Inhibition : A study involving novel compounds similar to our target compound revealed that they effectively inhibited HDACs in vitro, leading to reduced viability in cancer cell lines SW620 and PC-3. The most potent compounds demonstrated IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human breast cancer cells using [^3H]-thymidine incorporation assays. Results indicated that the tested compound significantly inhibited DNA synthesis in MCF-7 and MDA-MB-231 cells compared to control treatments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between piperazine derivatives and activated carbonyl intermediates. Piperazine-based scaffolds (e.g., ) suggest using carbodiimide coupling agents (e.g., EDC/HOBt) to form stable amide bonds. Optimization can involve varying solvent polarity (e.g., DMF vs. THF) and catalyst loading. Reaction efficiency should be monitored via thin-layer chromatography (TLC) or LC-MS to track intermediate formation. Pre-activation of carboxylic acid groups (e.g., using 4-nitrophenyl esters) may enhance yield .

Q. How should researchers characterize purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm proton environments and piperazine/benzoxazole ring integration.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (C₂₂H₂₁Cl₂N₃O₅, ).
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
  • FT-IR to identify carbonyl stretches (~1700 cm⁻¹ for ester/amide groups).
    • Stability during characterization requires inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. What stability considerations are critical for handling and storage?

  • Methodological Answer : The compound is stable under recommended storage (room temperature, desiccated, away from light). However, accelerated stability studies under stress conditions (40°C/75% RH, acidic/basic pH) should be conducted to identify degradation pathways. notes missing decomposition data, necessitating empirical testing via HPLC or TGA .

Advanced Research Questions

Q. Which computational modeling approaches predict reactivity or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) to calculate electrostatic potentials and nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) to study interactions with enzymes or membranes.
  • COMSOL Multiphysics ( ) can model diffusion kinetics in drug delivery systems.
  • AI-driven tools (e.g., AutoDock Vina) predict binding affinities to biological targets like kinases or GPCRs .

Q. How can contradictions in literature data on physicochemical properties be resolved?

  • Methodological Answer :

  • Systematic meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for logP determination).
  • Inter-laboratory validation : Collaborate to replicate experiments under controlled conditions (e.g., pH, solvent purity).
  • Advanced characterization : Use X-ray crystallography to resolve structural ambiguities or DSC for precise melting point analysis.
  • Theoretical frameworks ( ) should guide hypothesis testing to explain discrepancies .

Q. What experimental design strategies optimize structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Factorial Design ( ): Vary substituents (e.g., nitro group position, piperazine chain length) to assess bioactivity.
  • Response Surface Methodology (RSM) : Optimize reaction parameters (temperature, catalyst ratio) for maximum yield.
  • High-throughput screening : Use automated platforms to test cytotoxicity or enzyme inhibition across cell lines.
  • Link results to theoretical models (e.g., QSAR) to predict novel derivatives .

Key Recommendations

  • Safety : Use NIOSH-approved P95 respirators and nitrile gloves during synthesis (, Sect.8).
  • Gaps in Data : Prioritize empirical determination of logP, solubility, and thermal stability.
  • Interdisciplinary Approaches : Combine synthetic chemistry with AI-driven simulations ( ) for accelerated discovery.

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